![molecular formula C13H11F2NO B1438572 [3-Fluoro-4-(2-fluorofenoxi)fenil]metanamina CAS No. 1038721-54-8](/img/structure/B1438572.png)
[3-Fluoro-4-(2-fluorofenoxi)fenil]metanamina
Descripción general
Descripción
“[3-Fluoro-4-(2-fluorophenoxy)phenyl]methanamine” is a chemical compound with the CAS Number: 1038721-54-8 . It has a molecular weight of 235.23 . The compound is typically stored at 4 degrees Celsius and is usually in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is [3-fluoro-4-(2-fluorophenoxy)phenyl]methanamine . The InChI code for this compound is 1S/C13H11F2NO/c14-10-3-1-2-4-12(10)17-13-6-5-9(8-16)7-11(13)15/h1-7H,8,16H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 235.23 . It is typically in liquid form and is stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación
Investigación en Ciencias de la Vida
En la investigación en ciencias de la vida, la [3-Fluoro-4-(2-fluorofenoxi)fenil]metanamina puede utilizarse en el estudio de las vías de señalización celular. Debido a su especificidad estructural, puede servir como un agente selectivo para modular los receptores o enzimas involucrados en la comunicación celular. Esto puede ayudar a comprender las enfermedades a nivel molecular y desarrollar terapias específicas .
Ciencia de los Materiales
Las propiedades únicas de este compuesto lo convierten en un candidato para la creación de nuevos materiales. Por ejemplo, su incorporación en polímeros podría dar como resultado materiales con propiedades de fluorescencia específicas útiles para aplicaciones de imagen o detección en la ciencia de los materiales .
Síntesis Química
This compound es un intermedio valioso en la síntesis orgánica. Se puede utilizar para sintetizar una variedad de moléculas complejas, potencialmente incluidos los productos farmacéuticos, mediante reacciones como la sustitución nucleofílica o como un ligando en la catálisis .
Cromatografía
En la cromatografía, este compuesto podría utilizarse como un material estándar o de referencia debido a sus propiedades de retención únicas. Podría ayudar en la calibración de los equipos o en el desarrollo de nuevos métodos cromatográficos .
Investigación Analítica
En la investigación analítica, puede emplearse en el desarrollo de métodos analíticos. Su estructura química distintiva le permite ser un marcador o trazador en mezclas complejas, lo que ayuda a la identificación y cuantificación de sustancias .
Desarrollo de Herbicidas
En base a su similitud estructural con los herbicidas conocidos, la this compound podría explorarse por su actividad herbicida. Podría actuar como un inhibidor de enzimas clave en la vía biosintética de las malezas, proporcionando una posible nueva clase de herbicidas .
Safety and Hazards
The compound has several hazard statements including H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 . It’s important to handle this compound with care and follow all safety protocols.
Análisis Bioquímico
Biochemical Properties
[3-Fluoro-4-(2-fluorophenoxy)phenyl]methanamine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can include binding to active sites or allosteric sites on enzymes, leading to inhibition or activation of enzymatic activity . Additionally, [3-Fluoro-4-(2-fluorophenoxy)phenyl]methanamine may interact with proteins involved in cell signaling pathways, affecting their function and downstream signaling events.
Cellular Effects
The effects of [3-Fluoro-4-(2-fluorophenoxy)phenyl]methanamine on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of genes involved in metabolic processes, leading to changes in the levels of metabolites and overall cellular metabolism . Furthermore, [3-Fluoro-4-(2-fluorophenoxy)phenyl]methanamine can impact cell signaling pathways by interacting with key signaling proteins, thereby affecting cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of [3-Fluoro-4-(2-fluorophenoxy)phenyl]methanamine involves its binding interactions with biomolecules. This compound can bind to specific sites on enzymes, leading to inhibition or activation of their activity. For example, it may inhibit an enzyme by binding to its active site, preventing the substrate from accessing the site and thus blocking the enzymatic reaction . Additionally, [3-Fluoro-4-(2-fluorophenoxy)phenyl]methanamine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [3-Fluoro-4-(2-fluorophenoxy)phenyl]methanamine can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that [3-Fluoro-4-(2-fluorophenoxy)phenyl]methanamine remains stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term effects on cellular function have been noted in both in vitro and in vivo studies, with prolonged exposure leading to alterations in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of [3-Fluoro-4-(2-fluorophenoxy)phenyl]methanamine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, toxic or adverse effects can be observed . These effects may include cellular toxicity, disruption of metabolic processes, and alterations in gene expression. Threshold effects have been noted, where a certain dosage level must be reached before significant effects are observed.
Metabolic Pathways
[3-Fluoro-4-(2-fluorophenoxy)phenyl]methanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . For example, this compound may inhibit or activate enzymes involved in the breakdown or synthesis of specific metabolites, leading to changes in their concentrations within the cell.
Transport and Distribution
The transport and distribution of [3-Fluoro-4-(2-fluorophenoxy)phenyl]methanamine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active or passive transport mechanisms . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of [3-Fluoro-4-(2-fluorophenoxy)phenyl]methanamine is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and metabolism.
Propiedades
IUPAC Name |
[3-fluoro-4-(2-fluorophenoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO/c14-10-3-1-2-4-12(10)17-13-6-5-9(8-16)7-11(13)15/h1-7H,8,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQCRHROXAIZEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)CN)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






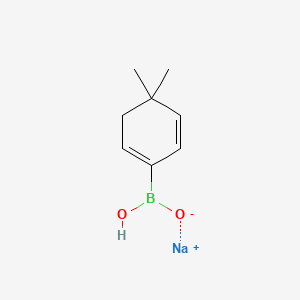
![2'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1438493.png)

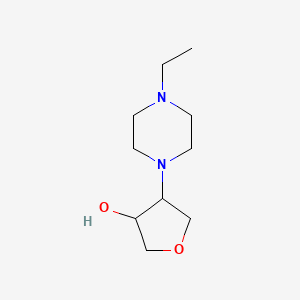

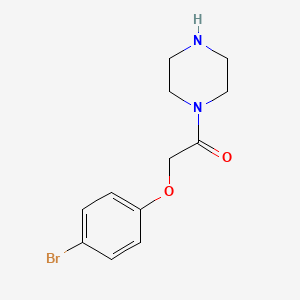
![2-Piperazin-1-yl[1,3]thiazolo[5,4-b]pyridine](/img/structure/B1438501.png)
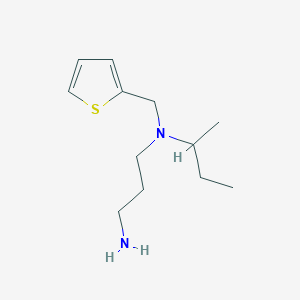

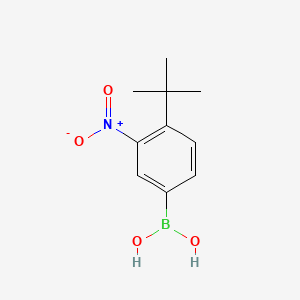
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride](/img/structure/B1438511.png)